

C11 FGFR1 Inhibitor: A Comparative Kinase Selectivity Profile

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Compound of Interest

Compound Name: *FGFR1 inhibitor-11*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the C11 FGFR1 Inhibitor's Kinase Selectivity Profile Against Alternative Compounds, Supported by Experimental Data.

The development of selective kinase inhibitors is a pivotal aspect of targeted cancer therapy. Fibroblast growth factor receptor 1 (FGFR1) is a well-validated oncogenic driver in various malignancies, making it a prime target for drug development. This guide provides a comprehensive comparison of the kinase selectivity profile of the novel FGFR1 inhibitor, C11, against other prominent FGFR inhibitors. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.

Kinase Selectivity Profile: C11 vs. Alternative FGFR Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, minimizing off-target effects and associated toxicities. The following table summarizes the half-maximal inhibitory concentration (IC50) values of C11 and a panel of alternative FGFR inhibitors against a range of kinases. Lower IC50 values indicate higher potency.

Kinase Target	C11 (nM) [1]	Ponatinib (nM) [2][3]	Nintedanib (BIBF 1120) (nM) [4][5]	FIIN-2 (nM) [6][7]	Futibatinib (TAS-120) (nM) [8][9]	PRN1371 (nM) [10]	Erdafitinib (nM) [11][12]	Infigratinib (nM) [13]	Pemigatinib (nM) [1][14][15]
FGFR1	19	2.2	69	3.1	1.8	<20	1.2	1.1	0.4
FGFR2	>1000	-	37	4.3	1.4	<20	2.5	1	0.5
FGFR3	>1000	-	108	27	1.6	<20	3.0	2	1.2
FGFR4	84	-	-	45	3.7	19.3	5.7	61	30
VEGFR1	>1000	-	34	-	-	-	-	>70-fold less potent	-
VEGFR2	>1000	1.5	13	-	-	>25-fold less potent	36.8	>70-fold less potent	182
VEGFR3	>1000	-	13	-	-	-	-	-	-
PDGFR α	>1000	1.1	59	-	-	-	-	-	-
PDGFR β	>1000	-	65	-	-	-	-	-	-
c-Kit	>1000	8-20	-	-	-	-	-	-	266
c-Src	>1000	5.4	-	-	-	-	-	-	-

Abl	>1000	0.37	-	-	-	-	-	-	-
EGFR	>1000	-	-	204	-	-	-	-	>70-fold less potent

Note: A hyphen (-) indicates that data was not readily available in the searched sources. ">" indicates an IC50 value greater than the specified concentration.

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in preclinical drug development. The data presented in this guide were generated using various established methodologies. Below are detailed, generalized protocols for the key experimental assays cited.

ELISA-Based Kinase Inhibitory Assay

This method was utilized to determine the kinase suppressive selectivity of C11.^[1] It is a robust and widely used method for quantifying enzyme activity and inhibition.

Principle: This assay measures the phosphorylation of a substrate by a specific kinase. The inhibitor's potency is determined by its ability to reduce this phosphorylation.

Generalized Protocol:

- **Coating:** A 96-well microplate is coated with a substrate specific to the kinase of interest (e.g., a synthetic peptide or protein).
- **Blocking:** The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
- **Kinase Reaction:** The kinase, along with ATP and varying concentrations of the inhibitor (e.g., C11), is added to the wells. The plate is incubated to allow the phosphorylation reaction to occur.

- **Detection:** A primary antibody that specifically recognizes the phosphorylated substrate is added.
- **Secondary Antibody & Signal Generation:** A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This enzyme catalyzes a reaction with a substrate to produce a detectable signal (e.g., colorimetric or chemiluminescent).
- **Data Analysis:** The signal intensity is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Competition Binding Assays (e.g., KinomeScan)

Many of the alternative inhibitors were profiled using competition binding assays like KinomeScan.^{[6][9][16][17]} This high-throughput platform assesses the ability of a compound to displace a ligand from the active site of a large panel of kinases.

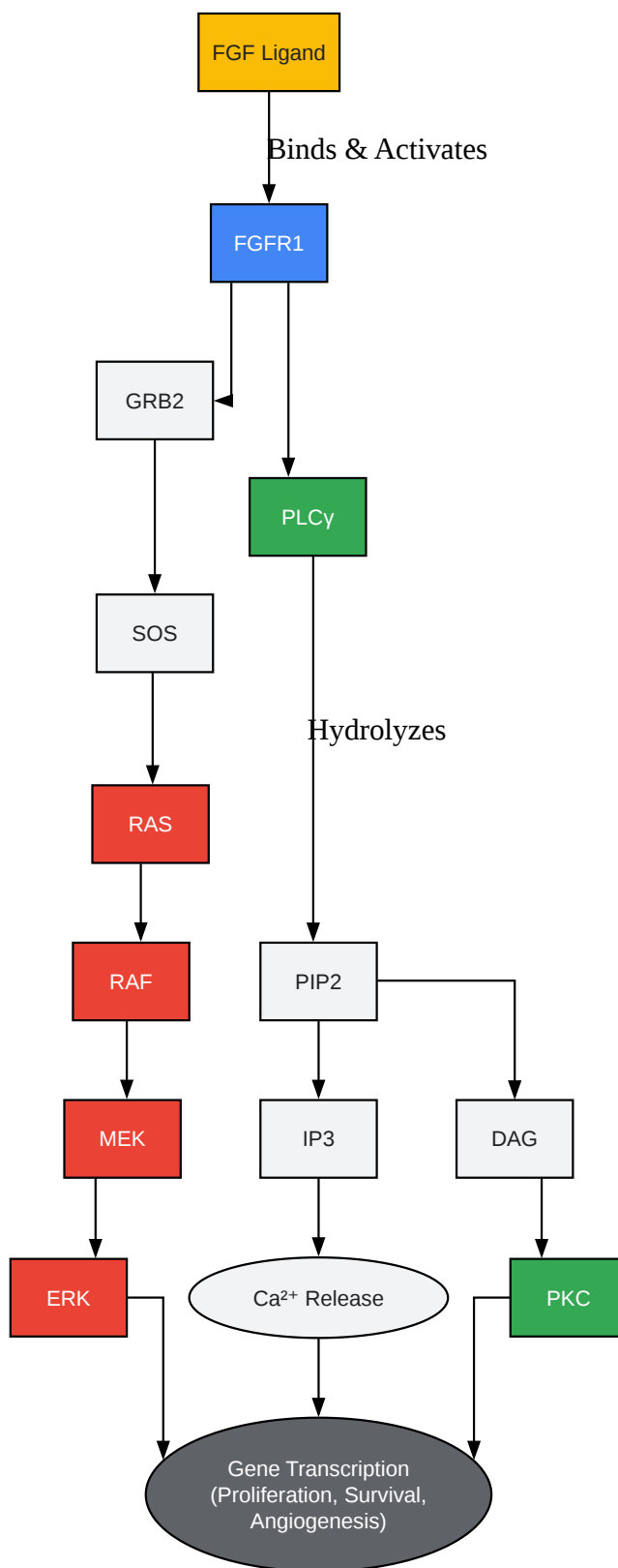
Principle: This assay relies on the competition between a test compound and a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.

Generalized Protocol:

- **Immobilization:** A proprietary ligand is immobilized on a solid support (e.g., beads).
- **Competition:** A panel of DNA-tagged kinases is incubated with the immobilized ligand in the presence of the test inhibitor at various concentrations.
- **Washing:** Unbound components are washed away.
- **Quantification:** The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR).
- **Data Analysis:** The results are typically expressed as a percentage of the control (DMSO). A lower percentage indicates stronger binding of the inhibitor to the kinase. Dissociation constants (K_d) or IC50 values can be determined from dose-response curves.

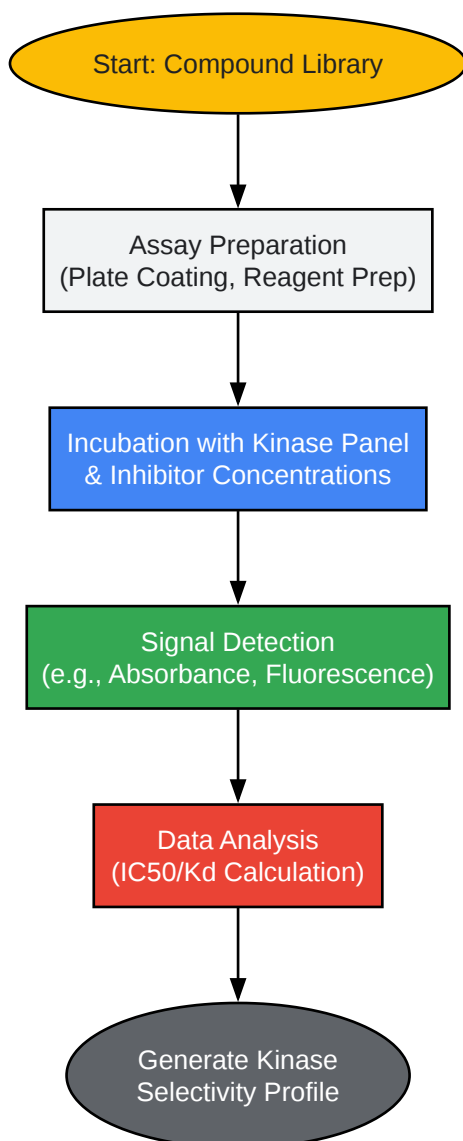
Visualizing Key Pathways and Workflows

To further contextualize the action of these inhibitors, the following diagrams illustrate the FGFR1 signaling pathway and a generalized workflow for kinase selectivity profiling.



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Caption: Simplified FGFR1 signaling pathway leading to cellular responses.



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Caption: Generalized workflow for kinase selectivity profiling.

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